molecular formula C17H14N4O2 B2562343 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-64-2

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2562343
CAS RN: 941917-64-2
M. Wt: 306.325
InChI Key: NVJVJJNGOSYIOX-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyrrolidin-2-one ring, a pyridin-3-yl group, and a 1,2,4-oxadiazol-5-yl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . Unfortunately, specific structural details for this exact compound were not found in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of a pyrrolidin-2-one ring could influence its solubility, while the presence of a phenyl ring could influence its stability. Unfortunately, specific physical and chemical properties for this exact compound were not found in the available literature .

Scientific Research Applications

Optoelectronic Properties

Derivatives of 1,3,4-oxadiazole, which share a structural relationship with 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, have been studied for their optoelectronic properties. These compounds, including various isomers linked to substituted and unsubstituted phenyl groups, demonstrate significant light-harvesting efficiency and potential for intramolecular charge transfer, indicating their applicability in optoelectronic devices (Joshi & Ramachandran, 2017).

Anticancer Agents

Certain 1,2,4-oxadiazole derivatives have been identified as potent apoptosis inducers, showing effectiveness against breast and colorectal cancer cell lines. These compounds interact with molecular targets such as TIP47, an IGF II receptor binding protein, showcasing their potential as anticancer agents (Zhang et al., 2005).

Polymorphism and Anticancer Activity

The study of polymorphism in 1,3,4-oxadiazol-2-yl compounds, closely related to this compound, has revealed potential anticancer activity. The different polymorphic structures of these compounds could influence their pharmacological properties, with implications for their use in cancer treatment (Shishkina et al., 2019).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been employed as universal electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. Their high electron mobility and efficiency in reducing driving voltages highlight their significant role in enhancing OLED performance (Shih et al., 2015).

Polymer Light-Emitting Diodes

1,10-Phenanthroline derivatives containing a bipolar carbazole–oxadiazole unit have been synthesized and used in cationic iridium(III) complexes for polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability and efficiency, making them suitable as phosphorescent dopants in PLEDs (Tang et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Unfortunately, specific safety and hazard information for this exact compound were not found in the available literature .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and hazards. Additionally, it could be interesting to explore its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

1-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-9-13(11-21(15)14-6-2-1-3-7-14)17-19-16(20-23-17)12-5-4-8-18-10-12/h1-8,10,13H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVJJNGOSYIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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